molecular formula C21H42O3Si2 B13440593 (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol

(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol

Cat. No.: B13440593
M. Wt: 398.7 g/mol
InChI Key: VGZOHLFLCSUXTE-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol: shares similarities with other silyl-protected cyclohexene derivatives.

    This compound: is also related to compounds with similar functional groups, such as silyl ethers and methylene cyclohexenes.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H42O3Si2

Molecular Weight

398.7 g/mol

IUPAC Name

[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methyl-4-methylidenecyclohexen-1-yl]methanol

InChI

InChI=1S/C21H42O3Si2/c1-15-17(14-22)13-18(23-25(9,10)20(3,4)5)16(2)19(15)24-26(11,12)21(6,7)8/h18-19,22H,2,13-14H2,1,3-12H3/t18-,19-/m1/s1

InChI Key

VGZOHLFLCSUXTE-RTBURBONSA-N

Isomeric SMILES

CC1=C(C[C@H](C(=C)[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO

Canonical SMILES

CC1=C(CC(C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.